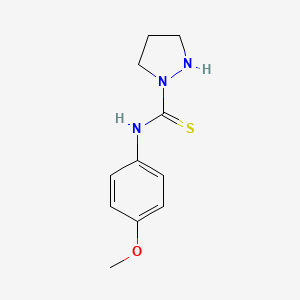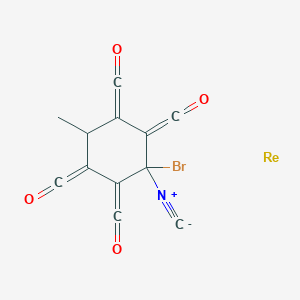
CID 71380162
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71380162 is a chemical compound registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
The preparation of CID 71380162 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation . Industrial production methods focus on optimizing yield, purity, and stability of the compound.
Chemical Reactions Analysis
CID 71380162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
CID 71380162 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 71380162 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its application. For example, it may inhibit cellulose biosynthesis in certain biological systems .
Comparison with Similar Compounds
CID 71380162 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with related chemical structures or functional groups. For example, compounds with similar indole derivatives or halogenated hydrocarbons may exhibit comparable properties. this compound’s specific structure and reactivity make it distinct in its applications and effects .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure, preparation methods, reactivity, and applications make it a valuable subject of study. Understanding its properties and mechanisms of action can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
64279-37-4 |
|---|---|
Molecular Formula |
C12H4BrNO4Re |
Molecular Weight |
492.27 g/mol |
InChI |
InChI=1S/C12H4BrNO4.Re/c1-7-8(3-15)10(5-17)12(13,14-2)11(6-18)9(7)4-16;/h7H,1H3; |
InChI Key |
KERSNKGTTBNWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C=O)C(=C=O)C(C(=C=O)C1=C=O)([N+]#[C-])Br.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
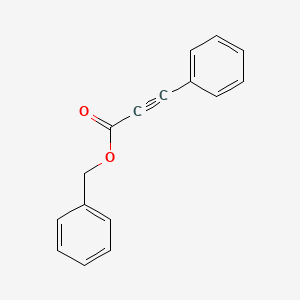
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

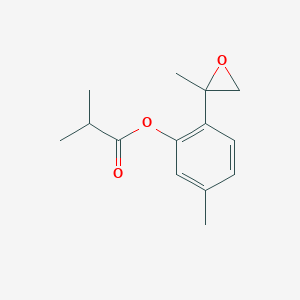
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

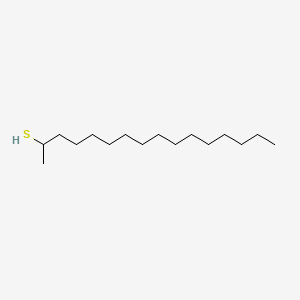
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
